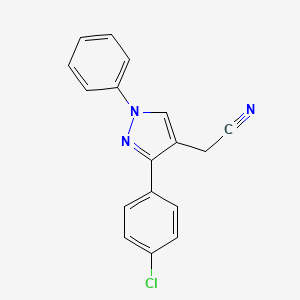

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry

Tautomerism and Conformational Analysis

The pyrazole ring exhibits tautomerism due to the presence of two adjacent nitrogen atoms. For 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile:

- Tautomeric forms : The proton can reside on either N-1 or N-2, but N-1 substitution is favored due to steric and electronic effects from the phenyl group.

- Conformational preferences :

Table 2: Key torsional angles

| Bond | Angle (°) |

|---|---|

| Pyrazole C4–C≡N | 179.8 |

| Pyrazole–Ph (C1) | 7.93 |

| Pyrazole–Cl-Ph (C3) | 24.43 |

Data inferred from analogous structures.

Properties

IUPAC Name |

2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3/c18-15-8-6-13(7-9-15)17-14(10-11-19)12-21(20-17)16-4-2-1-3-5-16/h1-9,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEISKGMLVBKBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970777 | |

| Record name | [3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55432-07-0 | |

| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55432-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055432070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Route

A widely employed method for synthesizing 3,5-disubstituted pyrazoles, including 3-(4-chlorophenyl)-1-phenyl-pyrazole derivatives, is the cyclocondensation of hydrazine or substituted hydrazines with α,β-unsaturated nitriles or ketones. The reaction typically proceeds via nucleophilic attack of hydrazine on the electrophilic β-carbon of the unsaturated system, followed by ring closure to form the pyrazole core.

- Starting materials: α,β-unsaturated nitriles or ketones bearing the appropriate aryl substituents (e.g., 4-chlorophenyl and phenyl groups).

- Reagents: Hydrazine hydrate or phenylhydrazine.

- Solvents: Ethanol, tetrahydrofuran (THF), or acetic acid.

- Conditions: Reflux or ambient temperature stirring, monitored by thin-layer chromatography (TLC).

Specific Methodology from Literature

According to a detailed study on pyrazole synthesis, the reaction of ethyl esters with potassium tert-butoxide in THF followed by addition of acetonitrile and hydrazine hydrate leads to the formation of 5-aminopyrazoles, which can be further functionalized to yield pyrazole acetonitriles. The process involves:

- Dissolving the ethyl ester (3.3 mmol) in THF.

- Adding potassium tert-butoxide (6.6 mmol) to generate the enolate intermediate.

- Adding acetonitrile (3.3 mmol) to form β-ketonitrile intermediates.

- Adding hydrazine hydrate (4.9 mmol) and refluxing until completion.

- Workup includes neutralization, extraction, drying, and purification by silica gel chromatography.

This method yields 3,5-disubstituted pyrazoles with good to excellent yields (typically 70-80%) and high purity.

Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Ethyl ester + potassium tert-butoxide in THF | Formation of enolate intermediate |

| 2 | Addition of acetonitrile | Formation of β-ketonitrile intermediate |

| 3 | Addition of hydrazine hydrate, reflux | Cyclocondensation to pyrazole ring |

| 4 | Workup and purification | Isolation of 3,5-disubstituted pyrazole |

Synthesis via α,β-Alkynones and Hydrazine Cyclocondensation

Another approach involves the use of α,β-alkynones as precursors, which upon reaction with hydrazine derivatives undergo cyclocondensation to form pyrazoles.

- Procedure: Potassium tert-butoxide is dissolved in THF, and a solution of ethyl ester and acetylene is added at ambient or low temperature.

- The resulting α,β-alkynone intermediate is isolated and then refluxed with hydrazine hydrate in ethanol.

- The reaction progress is monitored by TLC, and the product is purified by silica gel chromatography.

This method allows for the selective synthesis of pyrazoles with various substituents, including 4-chlorophenyl and phenyl groups, and is effective in producing 3,5-disubstituted pyrazoles with acetonitrile functionality.

Following pyrazole ring formation, the introduction of the acetonitrile group at the 4-position can be achieved by nucleophilic substitution or condensation reactions involving appropriate precursors such as chlorohydrazones or oxopropanenitriles.

- A mixture of acetonitrile derivatives and chlorohydrazones in methanol with sodium methoxide as a base can be stirred at room temperature to form the pyrazole acetonitrile derivatives.

- The reaction is monitored by TLC, and the product is isolated by filtration and washing.

Summary Table of Preparation Methods

Research Findings and Considerations

- The choice of hydrazine derivative (hydrazine hydrate vs. phenylhydrazine) influences regioselectivity and product distribution. Hydrazine hydrate tends to give single regioisomers due to hydrogen bonding effects.

- Potassium tert-butoxide is a critical base for generating reactive intermediates and facilitating cyclocondensation.

- Purification by silica gel chromatography using solvent systems such as n-hexane/ethyl acetate mixtures is effective for isolating pure pyrazole derivatives.

- Reaction monitoring by TLC is essential to avoid overreaction or decomposition.

- The methods described provide a robust platform for synthesizing 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile with high purity and yield, suitable for further pharmacological or material science applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

Substitution: The chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile, also known as C17H12ClN3, is a pyrazole derivative with a variety of applications in scientific research . This compound has a molecular weight of 293.7 g/mol .

Names and Identifiers

The compound is identified by several names and identifiers :

- IUPAC Name: 2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetonitrile

- InChI: InChI=1S/C17H12ClN3/c18-15-8-6-13(7-9-15)17-14(10-11-19)12-21(20-17)16-4-2-1-3-5-16/h1-9,12H,10H2

- InChIKey: SEISKGMLVBKBHK-UHFFFAOYSA-N

- SMILES: C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC#N

- CAS: 55432-07-0

Synthesis of Pyrazole Derivatives

Pyrazole derivatives, including 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile, can be synthesized through various methods :

- Cyclocondensation of Hydrazine Derivatives: Reacting hydrazine derivatives with acetylenic ketones can form pyrazoles, although this may result in a mixture of regioisomers .

- Reaction with Diacetylene Ketones: Diacetylene ketones react with phenylhydrazine in ethanol to produce regioisomeric pyrazoles .

- Condensation Reaction of α-Benzotriazolylenones: α-Benzotriazolylenones with methyl and phenylhydrazines yields 1-methyl(aryl)-3-phenyl-5-alkyl(aryl)pyrazoles .

- Copper-Promoted Cycloaddition: Acetylides with diazocarbonyl compounds under mild conditions to access 3-acylpyrazoles .

Potential Applications

Pyrazole derivatives have a wide range of potential applications, including:

- Anticancer Activity: Derivatives of pyrazole exhibit anticancer properties and can inhibit the proliferation of cancer cell lines.

- Anti-inflammatory Activity: Some pyrazole derivatives have demonstrated the ability to inhibit COX enzymes, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAID).

- Neuroprotective Effects: Pyrazole derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Halogen-Substituted Compounds

Key Observations:

Core Heterocycle Influence: The pyrazole core in the target compound introduces nitrogen atoms, which may improve hydrogen-bonding capacity compared to chalcones (enones). This could enhance binding to biological targets like enzymes or receptors.

Substituent Effects: The 4-chlorophenyl group in the target compound and chalcone C1 exhibits contrasting bioactivities. While C1 is inactive (LC50 >1,000 μg/mL), chalcone C3 (3-bromophenyl substitution) shows cytotoxicity (IC50 ≈100 μg/mL), suggesting halogen position (para vs. meta) significantly impacts activity .

Cytotoxic Activity and Structure-Activity Relationships (SAR)

- Chalcone Derivatives (C1–C4): Substitution with 3-bromophenyl (C3) or 4-isopropylphenyl (C4) enhances cytotoxicity compared to 4-chlorophenyl (C1), indicating that bulkier or meta-halogenated substituents improve activity .

- Pyrazole vs. Chalcone Cores: Pyrazoles generally exhibit greater metabolic stability and bioavailability than chalcones due to their aromatic nitrogen atoms. However, the absence of cytotoxic data for the target compound limits direct comparisons .

Computational Insights

While similar computational analyses are unavailable for the target pyrazole derivative, its acetonitrile group likely further modulates electron distribution, possibly improving binding affinity.

Biological Activity

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile, also known by its CAS number 55432-07-0, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile consists of a pyrazole ring substituted with a 4-chlorophenyl group and a phenyl group. The presence of these substituents influences its biological properties, particularly its interaction with biological targets.

Research indicates that the compound exhibits multiple mechanisms of action, primarily through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammation and pain responses.

- Antiparasitic Activity : Preliminary studies suggest that it may have potential as an antiparasitic agent, particularly against malaria parasites, by targeting specific metabolic pathways within the parasite.

Anti-inflammatory Properties

Several studies have demonstrated the anti-inflammatory potential of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile. For instance:

| Compound | IC50 (μg/mL) | Reference |

|---|---|---|

| 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile | 60.56 | |

| Diclofenac Sodium | 54.65 |

These results indicate that the compound exhibits comparable anti-inflammatory activity to established nonsteroidal anti-inflammatory drugs (NSAIDs).

Antiparasitic Activity

The compound has shown promise in inhibiting the growth of malaria parasites in vitro. For example, modifications to the pyrazole structure have been linked to improved potency against Plasmodium falciparum, with effective concentrations reported in the low micromolar range (EC50 values) .

Study on Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of several pyrazole derivatives, including 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile. The findings indicated significant inhibition of COX enzymes, suggesting a mechanism through which this compound can alleviate inflammation .

Study on Antiparasitic Activity

In another investigation focused on malaria treatment, this compound was assessed alongside other pyrazole derivatives. The results indicated that structural modifications could enhance its activity against resistant strains of Plasmodium falciparum, making it a candidate for further development as an antimalarial drug .

Q & A

Q. What are the optimized synthetic routes for 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves multi-step protocols, including condensation reactions and functional group transformations. For example, pyrazole derivatives are often synthesized via cyclocondensation of hydrazines with diketones or β-ketonitriles. Key parameters include:

- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions.

- Catalysts : Using acetic acid or p-toluenesulfonic acid to accelerate ring formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.

A study on analogous pyrazole carboxamides achieved high yields (75–85%) by optimizing stoichiometry and reflux duration .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Resolves molecular geometry and supramolecular interactions. For example, SCXRD confirmed the dihedral angle between pyrazole and chlorophenyl rings in a related compound (mean C–C bond length: 0.004 Å; R factor: 0.053) .

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm).

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 318.68 for a trifluoromethyl analog) .

Q. What purification techniques are recommended for isolating 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile from complex reaction mixtures?

Methodological Answer:

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, as demonstrated for ethyl pyrazole carboxylates .

- HPLC : Reverse-phase C18 columns resolve closely related impurities, particularly for acetonitrile-containing analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile derivatives?

Methodological Answer:

- Substituent variation : Modify the chlorophenyl group (e.g., replace with fluorophenyl or methoxyphenyl) to assess electronic effects on bioactivity .

- Bioisosteric replacement : Substitute the acetonitrile group with carboxylic acid or amide moieties to enhance target binding.

- In vitro assays : Test analogs against disease-relevant targets (e.g., kinase inhibition or receptor antagonism), as done for pyrazole carboxamides in cannabinoid receptor studies .

Q. What strategies resolve contradictions in reported pharmacological data for pyrazole derivatives, particularly regarding target selectivity?

Methodological Answer:

- Orthogonal assays : Combine enzymatic assays with cell-based functional tests (e.g., calcium flux or cAMP measurement) to confirm target engagement.

- Crystallographic validation : Co-crystallize the compound with its target protein to identify binding modes, as seen in studies of pyrazole-thiazole hybrids .

- Dose-response analysis : Use Hill slopes to distinguish specific vs. nonspecific effects at varying concentrations .

Q. How does the electronic environment of the pyrazole ring influence the compound's reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-withdrawing groups (EWGs) : The 4-chlorophenyl substituent increases electrophilicity at the pyrazole C-4 position, facilitating Suzuki-Miyaura couplings.

- Steric effects : Bulky phenyl groups at N-1 hinder Pd catalyst accessibility, requiring optimized ligands (e.g., SPhos) .

- Computational modeling : Density Functional Theory (DFT) predicts charge distribution and reactive sites, guiding synthetic design .

Q. How can computational methods (e.g., DFT, molecular docking) be integrated with experimental data to predict the compound's interactions with biological targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model binding poses in protein active sites (e.g., COX-2 or mGluR5), validated by SCXRD data .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.

- MD simulations : Assess binding stability over 100-ns trajectories, correlating with IC values from enzymatic assays .

Safety and Stability

Q. What are the key considerations for handling and storing 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile to ensure stability?

Methodological Answer:

- Storage : Keep in amber vials under inert gas (N or Ar) at –20°C to prevent hydrolysis of the nitrile group.

- Handling : Use gloveboxes for moisture-sensitive reactions, as recommended for related chlorinated pyrazoles .

- Decomposition monitoring : Regular HPLC analysis detects degradation products (e.g., carboxylic acids from nitrile hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.